molecular formula C25H24FN5O3 B2475954 3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921880-70-8

3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2475954
M. Wt: 461.497
InChI Key: ROKHNMVYKLEUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C25H24FN5O3 and its molecular weight is 461.497. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist Activity

  • Compounds structurally similar to the chemical have shown promise in acting as antagonists for certain receptors. For instance, derivatives with a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group exhibited significant 5-HT2 antagonist activity (Watanabe et al., 1992).

A2B Adenosine Receptor Antagonism

  • Derivatives of 1H-pyrrolo[3,2-d]pyrimidine have been identified as potent A2B adenosine receptor antagonists. This class of compounds has shown high affinity for the A2B adenosine receptor and selectivity over other receptor types (Esteve et al., 2006).

Synthetic Transformations

  • The title chemical has been involved in synthetic transformations leading to different heterocyclic compounds. For instance, it has been used under phase-transfer catalytic conditions to yield various substituted uracils and triazine diones (Singh et al., 1992).

Imaging Dopamine Receptors

  • A structurally similar compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized for imaging dopamine D4 receptors, highlighting potential applications in neuroimaging (Eskola et al., 2002).

Anticonvulsant Activity

  • Certain derivatives have been synthesized and evaluated for anticonvulsant activity, demonstrating potential therapeutic applications in epilepsy (Obniska et al., 2015).

properties

IUPAC Name

3-benzyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-28-16-18(23(32)30-13-11-29(12-14-30)20-10-6-5-9-19(20)26)21-22(28)24(33)31(25(34)27-21)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKHNMVYKLEUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

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